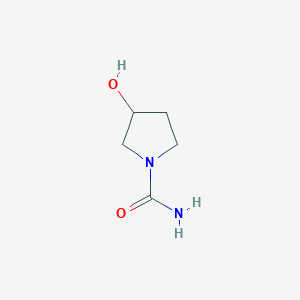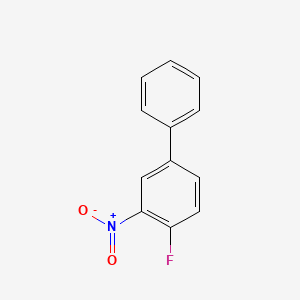
4-Fluoro-3-nitrobiphenyl
概述
描述
4-Fluoro-3-nitro-1,1’-biphenyl is an organic compound with the molecular formula C12H8FNO2 It consists of two benzene rings connected by a single bond, with a fluorine atom and a nitro group attached to the rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-nitro-1,1’-biphenyl typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 4-fluorophenylboronic acid and 3-nitrobromobenzene in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反应分析
Types of Reactions: 4-Fluoro-3-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products:
Reduction: 4-Fluoro-3-amino-1,1’-biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学研究应用
4-Fluoro-3-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
作用机制
The mechanism of action of 4-Fluoro-3-nitro-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s lipophilicity and binding interactions. These properties make it a valuable compound for studying various biochemical pathways and developing new pharmaceuticals .
相似化合物的比较
- 4-Fluoro-4’-nitro-1,1’-biphenyl
- 2-Fluoro-3-nitro-1,1’-biphenyl
- 3-Fluoro-4-nitro-1,1’-biphenyl
Comparison: 4-Fluoro-3-nitro-1,1’-biphenyl is unique due to the specific positions of the fluorine and nitro groups on the biphenyl structure. This positioning affects its chemical reactivity and interactions with other molecules, making it distinct from other similar compounds .
属性
分子式 |
C12H8FNO2 |
|---|---|
分子量 |
217.20 g/mol |
IUPAC 名称 |
1-fluoro-2-nitro-4-phenylbenzene |
InChI |
InChI=1S/C12H8FNO2/c13-11-7-6-10(8-12(11)14(15)16)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
FCHZACFMGHJGEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)[N+](=O)[O-] |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
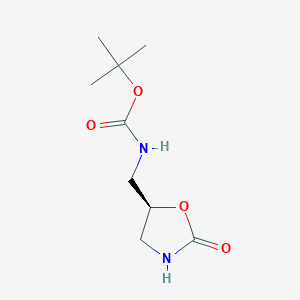
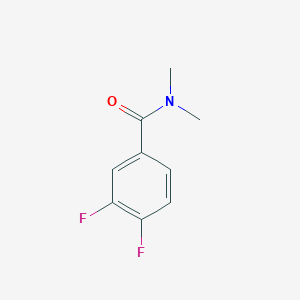
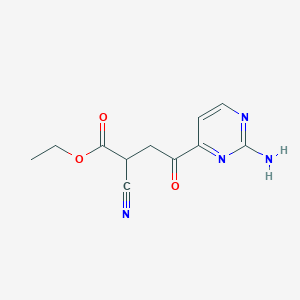

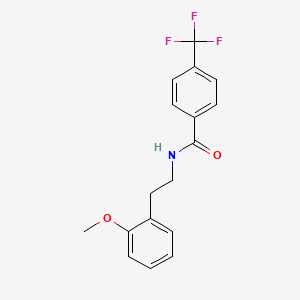
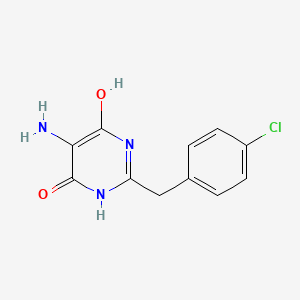
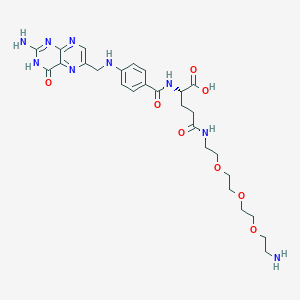
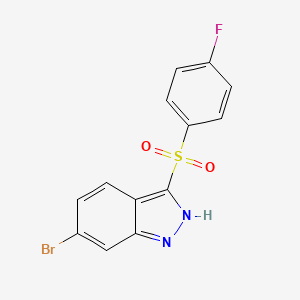
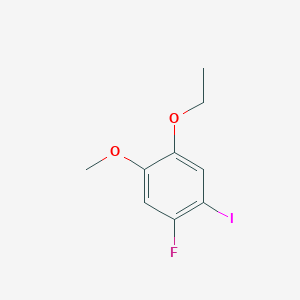
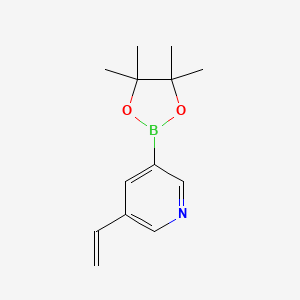
![methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-7-carboxylate](/img/structure/B8712581.png)
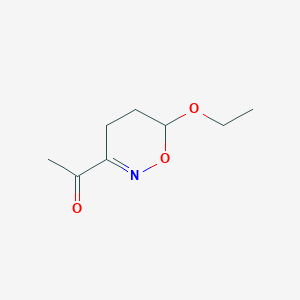
![1,5-Dimethyl-5,6-dihydro-4h-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B8712587.png)
